

# An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane

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## Compound of Interest

Compound Name: 2-Amino-1,3-bis(carboxylethoxy)propane

Cat. No.: B15540837

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-1,3-bis(carboxylethoxy)propane** is a functionalized chemical compound with a central amine and two terminal carboxylic acid groups connected by ethoxy linkers. This structure makes it a valuable building block in various chemical and biomedical applications, particularly in the field of drug development as a linker molecule. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

## Chemical Properties

The chemical properties of **2-Amino-1,3-bis(carboxylethoxy)propane** and its commonly available hydrochloride salt are summarized below. The data is compiled from various chemical supplier databases and safety data sheets.

## General Properties

Property	Value	Source
Chemical Name	2-Amino-1,3-bis(carboxylethoxy)propane	N/A
Synonyms	3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid	N/A
Molecular Formula	C9H17NO6	[1]
Molecular Weight	235.24 g/mol	[1]
CAS Number	1020112-73-5 (HCl salt)	[1]

## Physicochemical Properties of the Hydrochloride Salt

Property	Value	Source
Appearance	White to off-white solid	[2]
Purity	>96% to >98%	[1][3]
Solubility	Soluble in DMSO, DCM, DMF	[4]
Storage	Store at -20°C, keep dry and cool	[2][3]
Stability	Stable under recommended storage conditions	[5]

## Reactivity and Functional Groups

The key to the utility of **2-Amino-1,3-bis(carboxylethoxy)propane** lies in its trifunctional nature, possessing a primary amine and two carboxylic acids.

- Amino Group:** The primary amine is nucleophilic and can react with various electrophiles. Common reactions include acylation with carboxylic acids or activated esters (e.g., NHS esters) to form amide bonds, and reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.[1]

- **Carboxylic Acid Groups:** The two terminal carboxylic acid groups can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds. Common activating agents include carbodiimides like EDC or DCC.<sup>[1]</sup>

This dual reactivity makes it an ideal linker for connecting two different molecules, a core principle in the design of PROTACs.

## Role in PROTACs

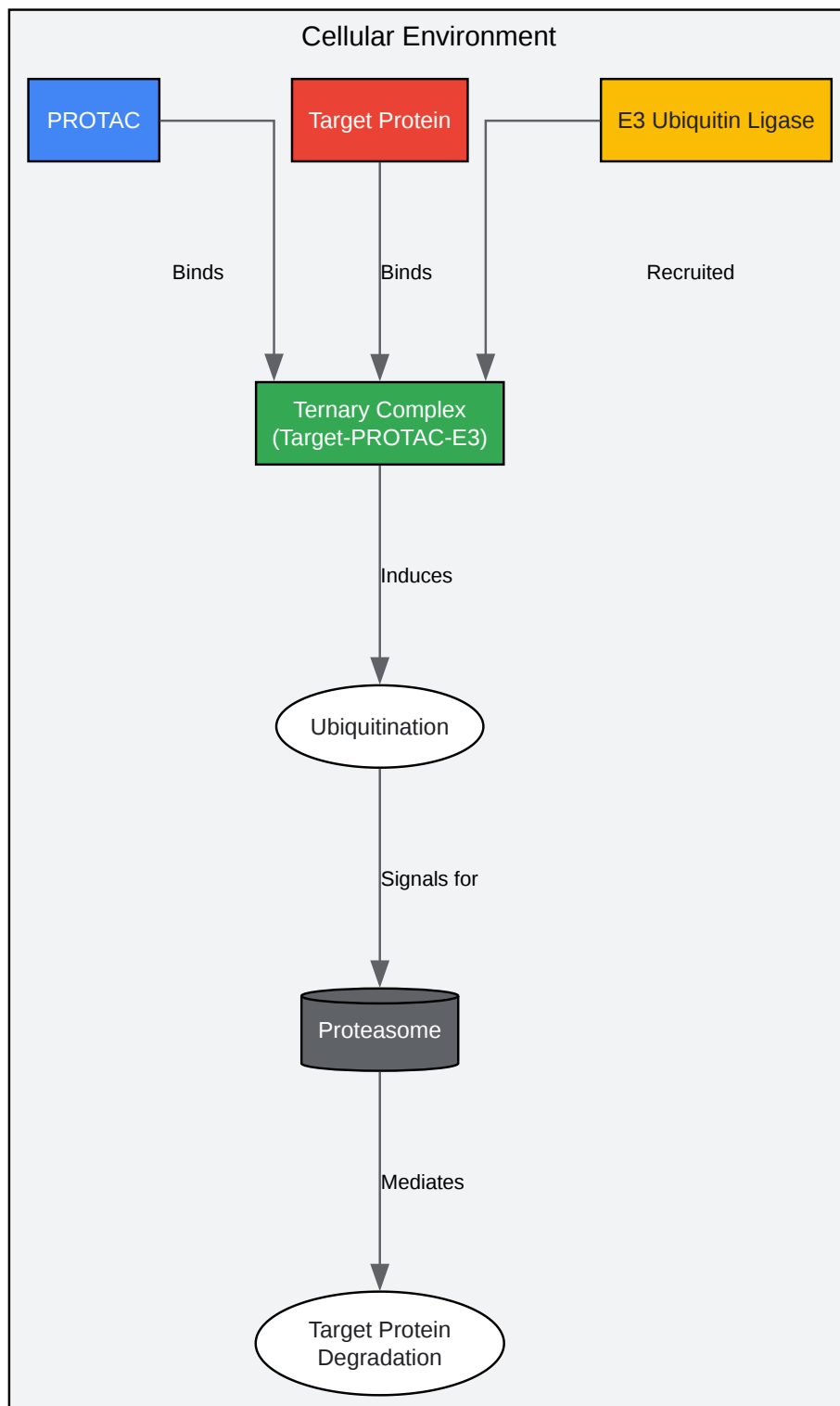
**2-Amino-1,3-bis(carboxylethoxy)propane** is described as a PEG-based PROTAC linker.<sup>[1]</sup> PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The ethoxy units in **2-Amino-1,3-bis(carboxylethoxy)propane** provide flexibility and hydrophilicity to the linker, which can improve the solubility and cell permeability of the resulting PROTAC.

## General PROTAC Mechanism

The diagram below illustrates the general mechanism of action for a PROTAC.

## General PROTAC Mechanism of Action

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Caption: A diagram illustrating the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

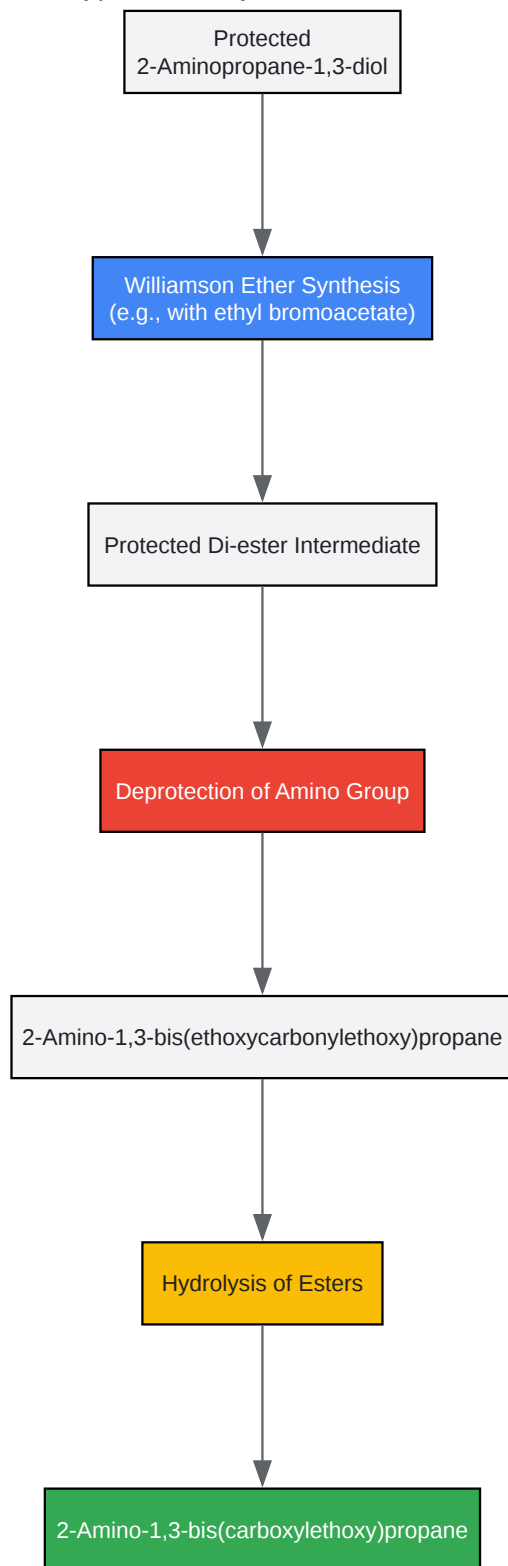
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Amino-1,3-bis(carboxylethoxy)propane** are not readily available in the public domain. However, based on its structure and general organic chemistry principles, the following represents a plausible synthetic and analytical workflow.

## Hypothetical Synthesis Workflow

The synthesis of **2-Amino-1,3-bis(carboxylethoxy)propane** could be envisioned starting from a protected 2-aminopropane-1,3-diol.

## Hypothetical Synthesis Workflow

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Caption: A potential multi-step synthesis route for **2-Amino-1,3-bis(carboxylethoxy)propane**.

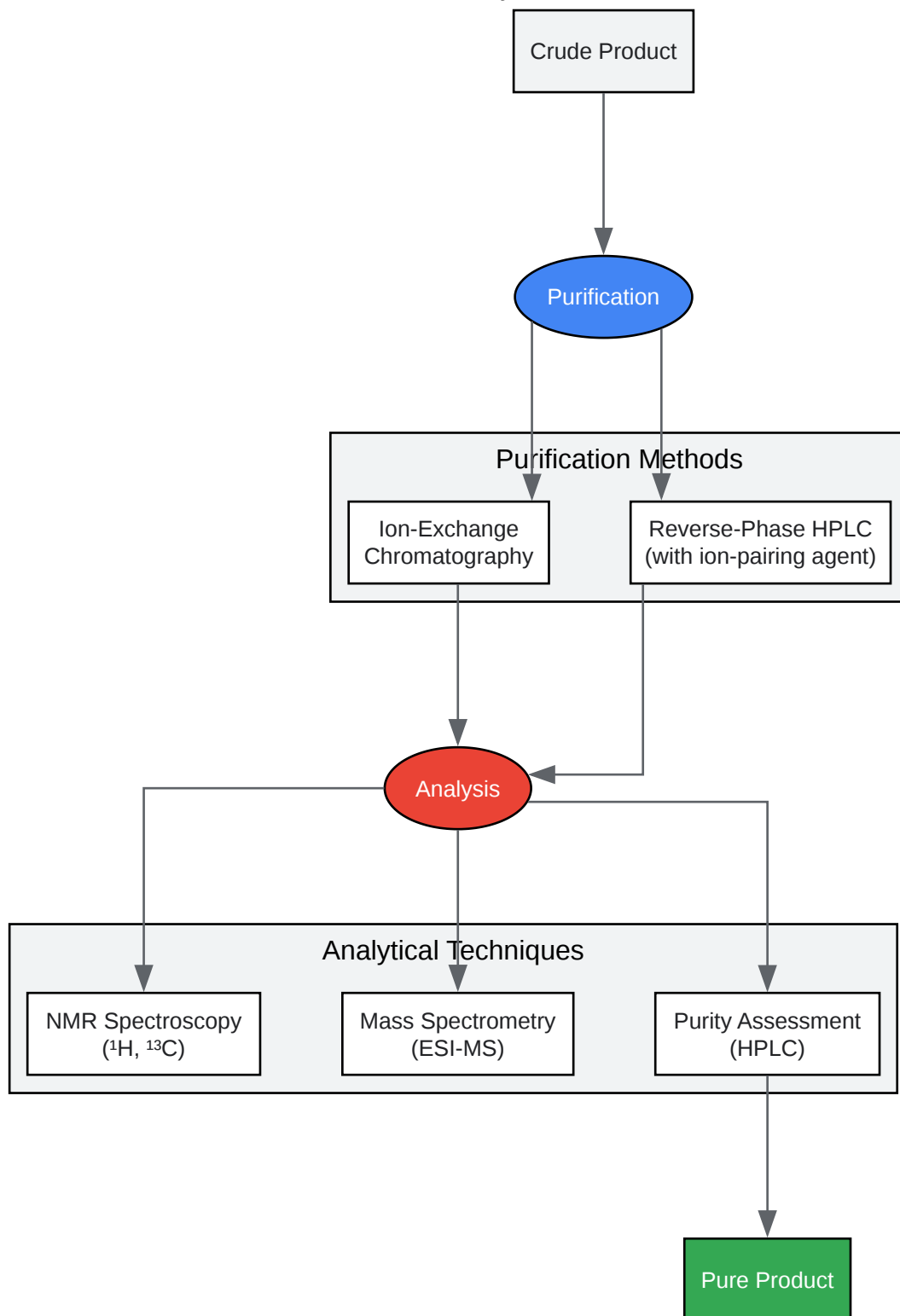
#### Methodology:

- **Protection:** The amino group of 2-aminopropane-1,3-diol is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its reaction in the subsequent step.
- **Williamson Ether Synthesis:** The protected diol is then reacted with an excess of an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to form the di-ester intermediate.<sup>[6][7]</sup>
- **Deprotection:** The protecting group on the amine is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
- **Hydrolysis:** The terminal ethyl esters are hydrolyzed to carboxylic acids using a base such as sodium hydroxide, followed by acidification to yield the final product.

## Purification and Analysis Workflow

Purification of the zwitterionic final product can be challenging. A combination of techniques would likely be employed.

## Purification and Analysis Workflow

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Caption: A typical workflow for the purification and structural confirmation of the synthesized compound.

Methodology:

- Purification: Due to the zwitterionic nature of the molecule at certain pHs, ion-exchange chromatography could be an effective purification method.[8] Alternatively, reverse-phase HPLC with an ion-pairing reagent or under acidic or basic conditions to suppress the ionization of one of the functional groups could be employed.[9][10]
- Analysis:
  - NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be used to confirm the chemical structure of the synthesized compound. A Certificate of Analysis for the hydrochloride salt indicates that the  $^1\text{H}$  NMR spectrum is consistent with the structure.[2]
  - Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.
  - Purity Assessment: The purity of the final product would be determined by HPLC.

## Conclusion

**2-Amino-1,3-bis(carboxylethoxy)propane** is a versatile chemical building block with significant potential in drug discovery, particularly in the design of PROTACs. Its trifunctional nature allows for the straightforward linkage of different molecular entities. While detailed public data on its physicochemical properties and synthesis is limited, its structural features suggest clear pathways for its application and analysis. Further research into this and similar linker molecules will be valuable for the advancement of targeted protein degradation and other bioconjugation strategies.

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